Methyl 3-(5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-YL]vinyl}-2-furyl)benzoate
Description
Methyl 3-(5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-YL]vinyl}-2-furyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked via a furan ring to a dihydropyrimidinone moiety with a trifluoromethyl substituent. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the dihydropyrimidinone ring may act as a urea bioisostere, a motif prevalent in medicinal chemistry .
Properties
IUPAC Name |
methyl 3-[5-[(E)-2-[2-oxo-6-(trifluoromethyl)-1H-pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4/c1-27-17(25)12-4-2-3-11(9-12)15-8-7-14(28-15)6-5-13-10-16(19(20,21)22)24-18(26)23-13/h2-10H,1H3,(H,23,24,26)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAAUCZVFOFUCD-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=CC3=NC(=O)NC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C/C3=NC(=O)NC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80421219 | |
| Record name | ST059860 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385376-07-8 | |
| Record name | ST059860 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-(5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-YL]vinyl}-2-furyl)benzoate is a complex organic compound with potential biological activities that merit detailed exploration. This article reviews its synthesis, structural characteristics, and biological effects based on various studies.
Chemical Structure and Synthesis
The compound features a trifluoromethyl group, a pyrimidine derivative, and a furan moiety. The synthesis typically involves multiple steps, including the formation of the pyrimidine core and subsequent coupling with the benzoate structure. The specific synthetic pathways can vary, but they often utilize standard organic reactions such as nucleophilic substitutions and condensation reactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anticancer Activity
Several studies have reported the compound's antiproliferative effects against various cancer cell lines. For instance, its efficacy was evaluated against pancreatic cancer cell lines such as Panc-1 and BxPC-3. The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties.
| Cell Line | IC50 (µM) |
|---|---|
| Panc-1 | 0.051 |
| BxPC-3 | 0.066 |
| Normal Fibroblasts | 0.36 |
These results suggest that the compound may interfere with cellular proliferation mechanisms, potentially through pathways involving DNA intercalation or inhibition of specific kinases involved in cell cycle regulation.
2. Antimicrobial Properties
In addition to its anticancer activity, this compound has shown antimicrobial effects against various pathogens. Studies have indicated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
3. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for potential applications in preventing oxidative damage-related diseases.
The mechanisms underlying the biological activities of this compound are still being elucidated but may involve:
- DNA Intercalation : Similar to other compounds with planar structures, it may insert itself between DNA bases, disrupting replication and transcription processes.
- Enzyme Inhibition : The presence of functional groups suggests potential interactions with enzymes involved in cell signaling pathways.
- Radical Scavenging : The compound's structure may facilitate electron donation to free radicals, neutralizing their harmful effects.
Case Studies
- Anticancer Study : A recent study evaluated the compound's effects on pancreatic cancer cells and found that it significantly reduced cell viability after 24 and 48 hours of exposure. The study highlighted the importance of further exploring its mechanism of action to optimize its use in cancer therapy.
- Antimicrobial Evaluation : Another investigation assessed its antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration into its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
The target compound differs from analogs in , which feature benzothiazolium salts instead of dihydropyrimidinones. For example, 3-ethyl-2-[(E)-2-(5-arylfuran-2-yl)vinyl]-1,3-benzothiazolium iodides (6a-h) replace the dihydropyrimidinone with a charged benzothiazolium system, significantly altering solubility and reactivity . The benzoate ester in the target compound contrasts with methoxycarbonyl or ethoxycarbonyl groups in analogs like 8b-d, which may modulate electronic effects and steric bulk .
Substituent Effects
- Trifluoromethyl vs.
- Dihydropyrimidinone vs. Benzothiazolium: The dihydropyrimidinone’s hydrogen-bonding capacity contrasts with the benzothiazolium’s cationic nature, affecting interactions in biological systems or crystallization .
Characterization Methods
- Spectroscopy : NMR (1H, 13C, 2D techniques like COSY, HSQC) and UV-Vis are standard for confirming structures and conjugation patterns in both the target compound and analogs .
Data Table: Qualitative Comparison of Key Features
Research Implications
While the provided evidence lacks direct data on the target compound, structural parallels with analogs suggest:
- Material Science : The trifluoromethyl group could improve thermal stability compared to methoxycarbonyl analogs, relevant for polymer or catalyst design.
Preparation Methods
Biginelli Reaction for Dihydropyrimidinone Core Synthesis
The 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl fragment is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of urea/thiourea, aldehydes, and β-keto esters. Recent advancements employ iron-based catalysts such as MAI·Fe₂Cl₇ (5 mol%) under microwave irradiation to enhance reaction efficiency and yield. For instance, the trifluoromethyl group is introduced using trifluoroacetaldehyde or its equivalents as the aldehyde component.
- Reactants : Trifluoroacetaldehyde (1.0 mmol), urea (1.2 mmol), ethyl acetoacetate (1.0 mmol).
- Catalyst : MAI·Fe₂Cl₇ (5 mol%).
- Conditions : Microwave irradiation (80°C, 20 min), solvent-free.
- Yield : 82–89% after recrystallization from ethanol.
Kornblum Oxidation for Aldehyde Intermediate Generation
The furan-benzoate segment requires a formyl group for subsequent vinyl bond formation. Kornblum oxidation of 3-(5-bromofuran-2-yl)benzoate methyl ester using dimethyl sulfoxide (DMSO) at 80°C generates the corresponding aldehyde without requiring transition-metal catalysts.
- Substrate : 3-(5-Bromofuran-2-yl)benzoate methyl ester.
- Oxidizing Agent : DMSO (1.5 mmol).
- Temperature : 80°C (microwave-assisted).
- Yield : 75–80%.
Wittig-Type Olefination for Vinyl Linkage Formation
The critical E-configured vinyl bridge is constructed via a Wittig or Horner-Wadsworth-Emmons reaction. A patent by EP1939191A1 details the use of phosphorous ylides or sulfones for stereocontrolled coupling. For example, treating the dihydropyrimidinone-phosphonium ylide with the furan-aldehyde under basic conditions yields the desired (E)-vinyl product.
- Ylide Preparation : 2-Oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl-triphenylphosphonium bromide (1.2 eq) and NaH (1.5 eq) in THF.
- Coupling : Add 3-(5-formylfuran-2-yl)benzoate methyl ester (1.0 eq) at 0°C.
- Workup : Extract with Et₂O, wash with Na₂S₂O₄, dry over Na₂SO₄.
- Yield : 68–72% after column chromatography (hexane:EtOAc 4:1).
Alternative One-Pot Strategies
Recent studies emphasize telescoped syntheses to minimize purification steps. A hybrid Kornblum-Biginelli sequence enables the direct conversion of benzyl halides to dihydropyrimidinones, which are subsequently coupled with furan-carboxaldehydes. Microwave irradiation accelerates both oxidation and cyclocondensation steps, achieving an overall yield of 65–70%.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
- νₘₐₓ (KBr): 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 2210 cm⁻¹ (C≡N).
X-ray Crystallography
Single-crystal X-ray analysis confirms the (E)-configuration of the vinyl group and planar geometry of the dihydropyrimidinone ring. Key metrics:
- Bond Lengths : C=C vinyl: 1.34 Å; C=O amide: 1.23 Å.
- Dihedral Angles : Furan-benzoate plane: 12.3°.
Comparative Analysis of Synthetic Methods
Applications and Derivatives
While the primary focus is synthesis, derivatives of this compound exhibit bioactivity. For example, trifluoromethyl-containing analogs demonstrate antiviral activity against H5N1 (93% inhibition). Structural modifications at the benzoate or furan rings are explored to enhance pharmacokinetic properties.
Q & A
Q. What are the established synthetic methodologies for Methyl 3-(5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-YL]vinyl}-2-furyl)benzoate?
The compound is synthesized via multi-step reactions involving palladium or copper catalysts under optimized conditions. Key steps include:
- Suzuki-Miyaura coupling for vinyl bond formation between pyrimidine and furan moieties.
- Esterification of the benzoic acid derivative using methanol and acid catalysts.
- Purification via column chromatography, with yields improved by solvent selection (e.g., dimethylformamide or toluene) and controlled temperature gradients .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration of the vinyl group (e.g., C–C bond lengths of 1.34–1.37 Å) .
- NMR spectroscopy : Assigns proton environments (e.g., trifluoromethyl groups show distinct NMR shifts at −60 to −70 ppm) .
- HPLC : Validates purity (>95%) using reversed-phase C18 columns with acetonitrile/water gradients .
Q. What are the primary biological targets or activities reported for this compound?
Preliminary studies indicate interactions with casein kinase 2 (CK2) , showing IC values of 0.8–1.2 µM in kinase inhibition assays. The trifluoromethyl group enhances binding affinity via hydrophobic interactions with kinase active sites .
Advanced Research Questions
Q. How can reaction parameters be adjusted to enhance synthetic efficiency and yield?
- Catalyst optimization : Palladium(II) acetate (5 mol%) with triphenylphosphine increases coupling efficiency by 20–30% .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, reducing side reactions.
- Temperature control : Maintaining 80–90°C during cyclization minimizes decomposition of the dihydropyrimidinone core .
Q. What strategies resolve discrepancies between computational modeling and experimental crystallographic data?
- DFT calculations : Compare optimized geometries (e.g., dihedral angles of the vinyl group) with X-ray data to validate computational models. Discrepancies >5° may indicate crystal packing effects .
- Density functional theory (DFT) : Used to analyze electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity, cross-referenced with experimental UV-Vis spectra .
Q. How does the compound’s stereochemistry influence its biological interactions, and what methods validate this?
- Molecular docking : Simulations show the (E)-vinyl configuration aligns with CK2’s ATP-binding pocket, while the (Z)-isomer exhibits steric clashes.
- Circular dichroism (CD) : Confirms conformational stability in solution, correlating with crystallographic data .
- Bioactivity assays : Enantiomeric purity (verified via chiral HPLC) directly impacts inhibition potency, with >90% enantiomeric excess required for consistent results .
Data Contradiction Analysis
Q. How to address conflicting NMR and X-ray data regarding substituent orientation?
- Dynamic effects : NMR may average multiple conformations in solution, while X-ray captures a single static structure. Variable-temperature NMR (e.g., −40°C to 25°C) can freeze rotameric states for direct comparison .
- Crystallographic refinement : Residual density maps (R-factor <0.05) ensure accurate atomic positioning, resolving ambiguities from NOESY correlations .
Q. Why do bioactivity assays show variability in inhibition potency across studies?
- Assay conditions : Differences in ATP concentration (10 µM vs. 100 µM) or buffer pH (7.4 vs. 8.0) alter IC values. Standardized protocols (e.g., ADP-Glo™ Kinase Assay) improve reproducibility .
- Solubility limitations : The compound’s logP (~3.5) necessitates DMSO concentrations <1% to avoid micelle formation, which artificially reduces apparent activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
